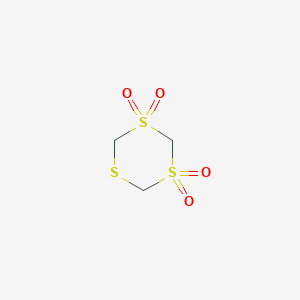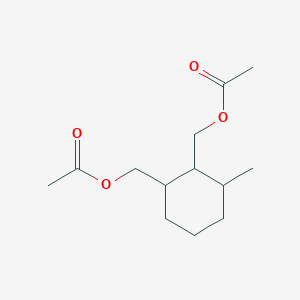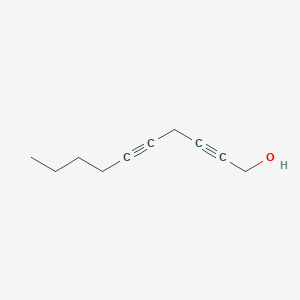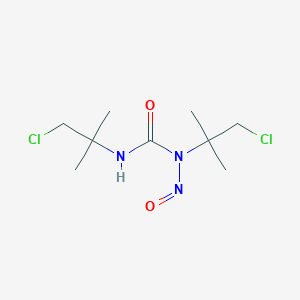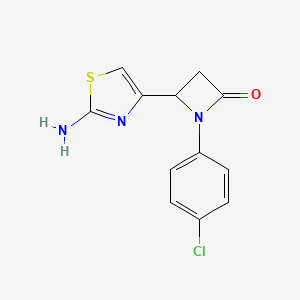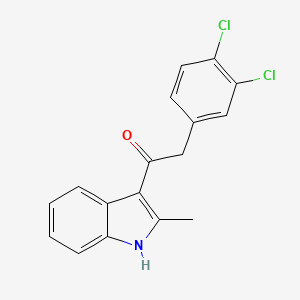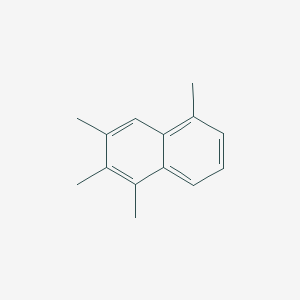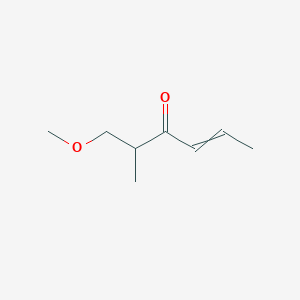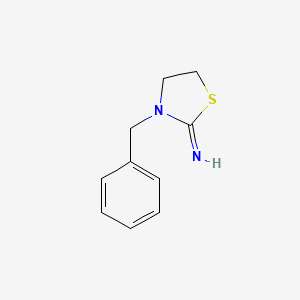
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring and a tetrazolium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4,5-dimethylthiazole with diphenyltetrazolium chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the tetrazolium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different tetrazolium derivatives, while reduction can produce dihydro forms of the compound.
科学研究应用
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is often employed in cell viability assays, where it serves as a colorimetric indicator.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials.
作用机制
The mechanism by which 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride exerts its effects is primarily through its interaction with cellular components. In cell viability assays, the compound is reduced by cellular enzymes to form a colored formazan product, which can be quantitatively measured. This reduction process is indicative of cellular metabolic activity and is used to assess cell viability and proliferation.
相似化合物的比较
Similar Compounds
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
- 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-N-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-2-propanamine
Uniqueness
Compared to similar compounds, 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride stands out due to its unique combination of a thiazole ring and a tetrazolium moiety. This structure imparts specific chemical properties that make it particularly useful in biochemical assays and potential therapeutic applications.
属性
CAS 编号 |
6193-35-7 |
|---|---|
分子式 |
C18H18ClN5S |
分子量 |
371.9 g/mol |
IUPAC 名称 |
2-(3,5-diphenyl-1H-tetrazol-1-ium-2-yl)-4,5-dimethyl-1,3-thiazole;chloride |
InChI |
InChI=1S/C18H17N5S.ClH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H |
InChI 键 |
KYENMFWIKMBWJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
